2-(3-Amino-1H-pyrazol-1-yl)-1-phenylpropan-1-one
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Overview
Description
2-(3-Amino-1H-pyrazol-1-yl)-1-phenylpropan-1-one is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound features a pyrazole ring substituted with an amino group at the 3-position and a phenyl group attached to a propanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-1H-pyrazol-1-yl)-1-phenylpropan-1-one typically involves the reaction of 3-aminopyrazole with phenylpropanone under specific conditions. One common method is the condensation reaction, where 3-aminopyrazole is reacted with phenylpropanone in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Amino-1H-pyrazol-1-yl)-1-phenylpropan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of different substituted pyrazoles or phenylpropanones.
Scientific Research Applications
2-(3-Amino-1H-pyrazol-1-yl)-1-phenylpropan-1-one has various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of diseases like malaria and leishmaniasis.
Industry: The compound is used in the production of agrochemicals and fluorescent materials.
Mechanism of Action
The mechanism by which 2-(3-Amino-1H-pyrazol-1-yl)-1-phenylpropan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the case of antimalarial activity, the compound may inhibit the growth of Plasmodium parasites by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-(3-Amino-1H-pyrazol-1-yl)-1-phenylpropan-1-one is similar to other pyrazole derivatives, such as 3-(4-methyl-1H-pyrazol-1-yl)-1-phenylpropan-1-one and 2-(5-amino-1H-pyrazol-1-yl)-1-phenylpropan-1-one. The presence of the amino group at the 3-position and the phenyl group attached to the propanone moiety contribute to its distinct chemical and biological properties.
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Properties
CAS No. |
1240569-67-8 |
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Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-(3-aminopyrazol-1-yl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C12H13N3O/c1-9(15-8-7-11(13)14-15)12(16)10-5-3-2-4-6-10/h2-9H,1H3,(H2,13,14) |
InChI Key |
FIWHPVVLNXKDCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N2C=CC(=N2)N |
Origin of Product |
United States |
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